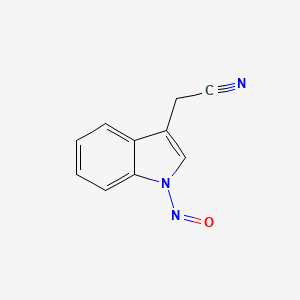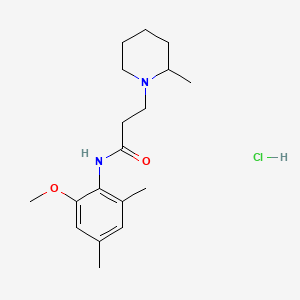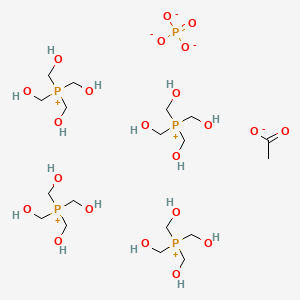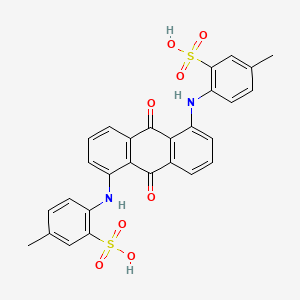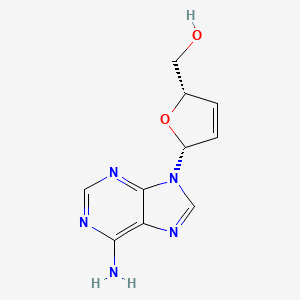
XL-820
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.
Wissenschaftliche Forschungsanwendungen
1. Protein Cross-Linking Coupled with Mass Spectrometry (XL-MS)
XL-MS is a vital tool for gaining insights into protein structure and organization under various conditions. It freezes transient interactions through covalent bonds, allowing for detailed structural analysis. This method is crucial in studying larger and more complex systems (Holding, 2015).
2. Investigating Protein Interaction Networks
XL-MS has emerged as a valuable tool for studying protein interaction networks on a system-wide level. It provides a comprehensive capture of dynamic biological assemblies in their native environment, offering insights into protein networks in cells and tissues (Iacobucci et al., 2019).
3. Bridging Structural Biology and Mass Spectrometry
XL-MS bridges the gap between mass spectrometry and structural biology, providing essential data for studying the topology and structure of large protein assemblies. It is effectively combined with other methods like cryo-electron microscopy for comprehensive structural analysis (Leitner et al., 2016).
4. Profiling Protein-Protein Interaction Networks in Vivo
Recent advancements in XL-MS technology have made it a potent tool for identifying protein-protein interactions or uncovering protein structures in living cells, tissues, or organelles. Its unique ability to investigate proteins within their native environment is invaluable (Matzinger & Mechtler, 2020).
5. Comparative Cross-Linking Mass Spectrometry Study
The first community-wide harmonization study on XL-MS was conducted to establish best practice guidelines for conducting cross-linking experiments, data analysis, and reporting formats (Iacobucci et al., 2019).
6. Cross-Linking Mass Spectrometry at the Crossroads
XL-MS is now employed to investigate protein-protein interactions on a proteome-wide level, offering structural insights into protein complexes when combined with other structural techniques (Piersimoni & Sinz, 2020).
7. Integrating XL-MS with Systems Structural Biology
XL-MS is used for systems-level structural biology measurements in complex biological samples. This technique provides information on the molecular structure of proteins and protein complexes using chemical probes (Chavez et al., 2019).
8. Advancements in XL-MS
Recent literature reflects numerous advancements in XL-MS workflows, highlighting applications and workflows widely used in biological research (Steigenberger et al., 2020).
Eigenschaften
Produktname |
XL-820 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
XL820; XL 820; XL-820; XL820001 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



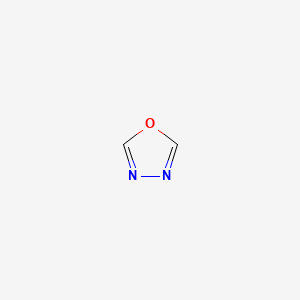
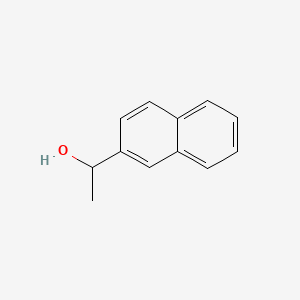
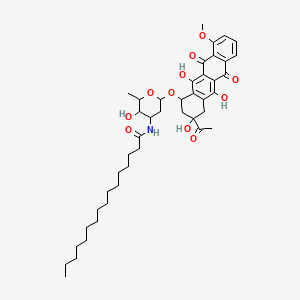
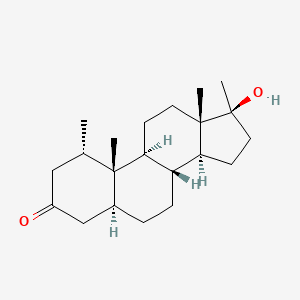

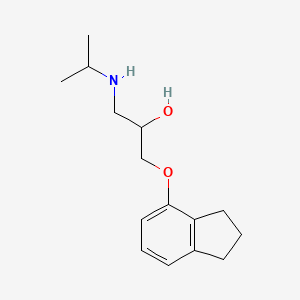
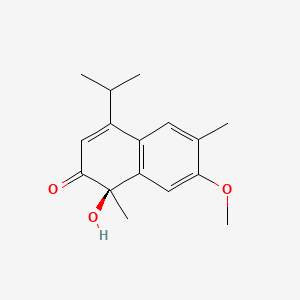
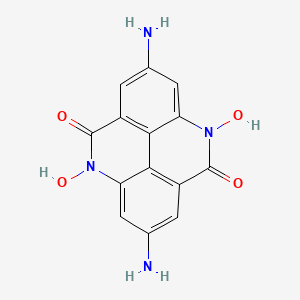
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
